molecular formula C12H14ClFN2O3S B2699337 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 879319-02-5

2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2699337
CAS No.: 879319-02-5
M. Wt: 320.76
InChI Key: KOZXPZQYHAJRLQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 879319-02-5) is a chemical compound with the molecular formula C12H14ClFN2O3S and a molecular weight of 320.77 g/mol . This reagent features a piperazine ring core that is substituted at one nitrogen by a 3-fluorobenzenesulfonyl group and at the other by a chloroacetyl group, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of the sulfonamide group contributes to its properties as a key intermediate, similar to other piperazine derivatives which are known for their utility in developing compounds with a range of pharmaceutical indications . The chloroacetyl moiety provides a reactive site for further functionalization, allowing researchers to synthesize more complex molecules for biological evaluation. As a screening compound, it is represented in chemical databases under identifiers such as zinc8428157 and en300-22860 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-4-6-16(7-5-15)20(18,19)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXPZQYHAJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

  • Formation of the Piperazine Derivative: : The starting material, piperazine, is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 1-(3-fluorobenzenesulfonyl)piperazine.

  • Chloroacetylation: : The intermediate 1-(3-fluorobenzenesulfonyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (-COCH₂Cl) is highly electrophilic, making it susceptible to nucleophilic substitution. Key reactions include:

  • Amine substitution : Reacts with primary or secondary amines (e.g., methylamine, piperidine) to form amides.
    Example :

    C₁₂H₁₄ClFN₂O₃S+NH₂RC₁₂H₁₄FN₂O₃S-CONHR+HCl\text{C₁₂H₁₄ClFN₂O₃S} + \text{NH₂R} \rightarrow \text{C₁₂H₁₄FN₂O₃S-CONHR} + \text{HCl}

    Conditions: Dichloromethane (DCM), 0–25°C, 4–12 hours.

  • Thiol substitution : Reacts with thiols (e.g., mercaptoethanol) to form thioesters.
    Example :

    C₁₂H₁₄ClFN₂O₃S+HS-RC₁₂H₁₄FN₂O₃S-COSR+HCl\text{C₁₂H₁₄ClFN₂O₃S} + \text{HS-R} \rightarrow \text{C₁₂H₁₄FN₂O₃S-COSR} + \text{HCl}

    Conditions: Triethylamine (TEA) as base, DCM, room temperature.

Hydrolysis Reactions

The chloroacetyl group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Yields carboxylic acid derivatives.

    C₁₂H₁₄ClFN₂O₃S+NaOHC₁₂H₁₄FN₂O₄S+NaCl+H₂O\text{C₁₂H₁₄ClFN₂O₃S} + \text{NaOH} \rightarrow \text{C₁₂H₁₄FN₂O₄S} + \text{NaCl} + \text{H₂O}

    Conditions: Aqueous NaOH (1–2 M), reflux.

  • Acidic hydrolysis : Produces acetic acid analogs.

Oxidation and Reduction

The sulfonyl group (-SO₂-) and ketone moiety participate in redox reactions:

Reaction TypeReagents/ConditionsMajor Product
Oxidation KMnO₄, H₂O, 80°CSulfone derivatives (stable under strong oxidizers) .
Reduction LiAlH₄, THF, 0°CSecondary alcohol via ketone reduction .

Piperazine Ring Reactivity

The piperazine nitrogen can act as a nucleophile:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    Example :

    C₁₂H₁₄ClFN₂O₃S+CH₃IC₁₃H₁₇ClFN₂O₃S⁺I⁻\text{C₁₂H₁₄ClFN₂O₃S} + \text{CH₃I} \rightarrow \text{C₁₃H₁₇ClFN₂O₃S⁺I⁻}

    Conditions: DMF, 60°C, 6 hours .

Table of Representative Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
Amine substitutionMethylamine, DCM, 25°C, 8hN-Methylamide derivative78
Hydrolysis1M NaOH, reflux, 3hCarboxylic acid analog85
ReductionLiAlH₄, THF, 0°C, 2h1-(2-Hydroxyethyl)piperazine65

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing SO₂ and HCl .

  • Photoreactivity : UV exposure induces free radical formation at the sulfonyl group.

This compound’s versatility in nucleophilic substitution and redox reactions makes it a valuable intermediate in pharmaceutical synthesis. Further studies are needed to explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has been explored for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, particularly in the treatment of neurological disorders due to the piperazine moiety.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating serotonin and dopamine receptors. In vitro studies have shown that derivatives of piperazine can enhance neurotransmitter activity, which is crucial for mood regulation.

Anticancer Research

The compound's sulfonamide group is notable for its role in anticancer therapies. Sulfonamides are known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamide compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines. This suggests that this compound could be a candidate for further development as an anticancer agent.

Neuropharmacology

Given its structural characteristics, this compound has potential applications in neuropharmacology, particularly as a treatment for anxiety and depression.

Case Study: Behavioral Studies

Behavioral assays conducted on rodent models have shown that similar compounds can reduce anxiety-like behavior, suggesting a possible anxiolytic effect. These findings warrant further exploration into the pharmacodynamics of this compound.

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Its synthesis typically includes the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions.

Table: Synthesis Overview

StepReactantsConditionsYield (%)
1Piperazine + Sulfonyl ChlorideReflux in organic solvent85%
2Chlorinated Intermediate + Acetic AnhydrideRoom temperature90%

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with biological targets, primarily through its piperazine and sulfonyl groups. These moieties can interact with various enzymes and receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
  • CAS Number : 879319-02-5
  • Molecular Formula : C₁₂H₁₄ClFN₂O₃S
  • Molecular Weight : 320.77 g/mol .

Structural Features :

  • The compound comprises a piperazine ring substituted with a 3-fluorobenzenesulfonyl group at the 4-position and a chloroacetyl moiety at the 1-position.
  • The 3-fluorobenzenesulfonyl group introduces both electron-withdrawing (sulfonyl) and fluorine-induced hydrophobic effects, influencing reactivity and biological interactions.

Substituent Variations on the Piperazine Ring

Sulfonyl vs. Benzyl Groups

2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone Molecular Formula: C₁₃H₁₄ClF₂N₂O Molecular Weight: 290.71 g/mol . Key Differences:

  • Replaces sulfonyl with a 2,4-difluorobenzyl group.
  • Increased lipophilicity due to fluorine atoms but reduced polarity compared to the sulfonyl group.
Sulfonyl Group Modifications

2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

  • Molecular Formula : C₁₄H₁₉ClN₂O₄S
  • Molecular Weight : 346.83 g/mol .
  • Key Differences :

  • Ethoxy substituent on the benzene ring enhances electron-donating effects, reducing sulfonyl group reactivity.
  • Higher molecular weight due to the ethoxy group.
Halogen-Substituted Aromatic Rings

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one

  • Molecular Formula : C₁₂H₁₄Cl₂N₂O
  • Molecular Weight : 273.16 g/mol .
  • Key Differences :

  • Chlorophenyl group lacks the sulfonyl moiety, reducing polarity and hydrogen-bonding capacity.
  • Chlorine’s electron-withdrawing effect may enhance stability but decrease solubility.

Functional Group Impact on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluorobenzenesulfonyl 320.77 High polarity due to sulfonyl group; moderate lipophilicity from fluorine.
2-Chloro-1-[4-(2,4-difluorobenzyl)... 2,4-Difluorobenzyl 290.71 Higher lipophilicity; reduced hydrogen-bonding capacity.
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl) 4-Ethoxybenzenesulfonyl 346.83 Electron-donating ethoxy group lowers sulfonyl reactivity.
2-Chloro-1-[4-(3-chlorophenyl)... 3-Chlorophenyl 273.16 Lower molecular weight; increased hydrophobicity.

Biological Activity

2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 879319-02-5) is a synthetic compound with potential therapeutic applications. Its unique chemical structure, characterized by a chloroacetyl moiety and a piperazine ring substituted with a fluorobenzenesulfonyl group, suggests possible interactions with biological targets, particularly in the context of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₄ClFN₂O₃S
  • Molecular Weight : 320.77 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

  • Anticancer Activity : Research indicates that compounds with similar piperazine structures can inhibit cancer cell proliferation. For instance, studies on piperazine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects.
  • Neurotransmitter Modulation : The piperazine ring is known for its activity as a central nervous system (CNS) agent. Compounds that target serotonin and dopamine receptors often contain piperazine moieties, leading to potential applications in treating mood disorders and schizophrenia.
  • Antimicrobial Properties : Preliminary studies on sulfonamide derivatives indicate potential antibacterial activity. Given that this compound contains a sulfonyl group, it may exhibit similar antimicrobial properties.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of piperazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating strong potential for further development as anticancer agents.

Case Study 2: Neuropharmacological Effects

A series of experiments focused on the neuropharmacological effects of piperazine derivatives revealed that compounds with similar structures could act as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound might also influence serotonin levels in the brain, potentially aiding in the treatment of depression and anxiety disorders.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationPotential SSRI activity
AntimicrobialPossible antibacterial effects

Q & A

Q. Notes

  • Avoid commercial sources (e.g., TargetMol, Enamine) for reproducibility.
  • Cross-validate spectral data with published analogs (e.g., and ).
  • Advanced FAQs require integration of experimental and computational workflows.

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